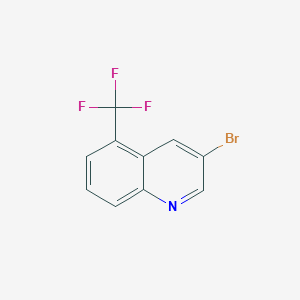

3-Bromo-5-(trifluoromethyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

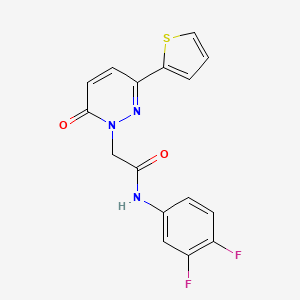

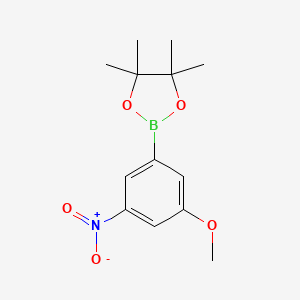

3-Bromo-5-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N . It belongs to the class of quinolines, which are heterocyclic compounds containing a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of trifluoromethyl quinolines has been explored in various studies. One approach involves the use of cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Another method exploits the reaction of 2-amino and 2-hydroxyl benzaldehyde or ketone substrates with trifluoromethyl ynone derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a bromo group at the 3-position and a trifluoromethyl group at the 5-position . The molecular weight of this compound is 276.05 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 284.0±35.0 °C and a predicted density of 1.658±0.06 g/cm3 . The compound is a solid at room temperature .Scientific Research Applications

Anticorrosive Materials

Quinoline and its derivatives, including 3-Bromo-5-(trifluoromethyl)quinoline, are extensively utilized as anticorrosive agents. Their effectiveness against metallic corrosion is attributed to their high electron density, which enables them to adsorb on metal surfaces and form stable chelating complexes. These complexes protect metals by creating a barrier against corrosive elements, showcasing the material's significant role in prolonging the lifespan of metal structures in various environmental conditions (Verma, Quraishi, & Ebenso, 2020).

Anticancer and Antimicrobial Properties

Quinoline derivatives are recognized for their broad spectrum of biological activities, including anticancer and antimicrobial effects. The structural versatility of quinoline allows for the synthesis of numerous derivatives with potent bioactivities. These compounds operate through various mechanisms, such as inhibiting cell growth, inducing apoptosis, and disrupting microbial membrane integrity, making them valuable in the development of new therapeutics for treating cancer and infectious diseases (Hussaini, 2016).

Optoelectronic Materials

The integration of quinoline into optoelectronic materials signifies a promising area of research. Quinoline-based compounds exhibit excellent photo- and electroluminescent properties, making them suitable for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems has shown to enhance the creation of novel optoelectronic materials, demonstrating the compound's versatility beyond biological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antitubercular Agents

Research on quinoline hydrazone derivatives reveals their potent antitubercular and anticancer activities. The combination of quinoline with hydrazone scaffolds enhances the bioactivity of these compounds, offering new avenues for the development of antitubercular and anticancer drugs. Their structural diversity enables the targeting of various biological pathways, contributing to the discovery of novel therapeutics with reduced toxicity and improved efficacy (Mandewale, Patil, Shedge, Dappadwad, & Yamgar, 2017).

Safety and Hazards

Future Directions

The future directions for the research and application of 3-Bromo-5-(trifluoromethyl)quinoline and similar compounds are promising. Trifluoromethyl quinolines have found applications in medicine, with some compounds showing potential therapeutic value for the treatment of cancers and the Zika virus . Furthermore, the development of novel methods of synthesis and the study of the reactivity of fluorinated quinolines are areas of ongoing research .

Mechanism of Action

Mode of Action

Quinoline derivatives are often involved in suzuki–miyaura cross-coupling reactions, a type of palladium-catalyzed carbon–carbon bond-forming process . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-(trifluoromethyl)quinoline can be influenced by various environmental factors . These may include the presence of other compounds, pH levels, temperature, and the specific biological environment in which the compound is present.

properties

IUPAC Name |

3-bromo-5-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-6-4-7-8(10(12,13)14)2-1-3-9(7)15-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEHDNXTZHNVPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2867668.png)

![[2-(Methylsulfanyl)ethyl]thiourea](/img/structure/B2867669.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2867672.png)

![3-Chloro-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867679.png)

![N-([2,2'-bifuran]-5-ylmethyl)pivalamide](/img/structure/B2867681.png)

![7-tert-butyl-2-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2867683.png)

![1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2867685.png)

![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2867687.png)